molecular formula C11H10N2O2S B1388122 [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1087792-42-4

[2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1388122
CAS RN: 1087792-42-4
M. Wt: 234.28 g/mol
InChI Key: KVSHSFJYIBHWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid” is a derivative of thiazole, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Scientific Research Applications

Anti-fibrotic Applications

The compound [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid has been encouraged for further investigation due to its potential anti-fibrotic activity. This suggests its use in treating fibrotic diseases, which involve the excessive formation of connective tissue, often resulting in organ dysfunction .

Proteomics Research

This compound is available for purchase for proteomics research applications, indicating its utility in studying proteins and their functions within biological systems .

Anti-inflammatory and Analgesic Activities

While not directly mentioned for the compound , related thiazole derivatives have shown anti-inflammatory and analgesic activities. This implies that [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid may also possess these properties and could be explored for use in pain relief and inflammation control .

Antiviral Activity

Again, while not directly stated for this specific compound, other heterocycle-containing derivatives have exhibited potent inhibitory activities against viruses. This suggests a potential application of [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid in antiviral research .

Antibacterial Activity

Thiazole derivatives have been known to possess antibacterial activity. This indicates a possible application of the compound in developing new antibacterial agents or studying bacterial resistance mechanisms .

Other Biological Activities

Thiazoles have a wide range of biological activities, including antihypertensive, antischizophrenia, and anti-HIV activities. These diverse properties suggest multiple avenues for scientific research applications of [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid across various fields of medicine and pharmacology .

properties

IUPAC Name

2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-11(15)6-9-7-16-10(13-9)5-8-3-1-2-4-12-8/h1-4,7H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSHSFJYIBHWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid
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Reactant of Route 6
[2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid

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